3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Description
This compound features a benzamide moiety substituted with three ethoxy groups at the 3,4,5-positions, linked via a methylene group to an imidazo[2,1-b][1,3]thiazole core bearing a 4-methylphenyl substituent. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in antiviral and anticancer applications .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-5-31-21-14-19(15-22(32-6-2)24(21)33-7-3)25(30)27-16-20-23(18-10-8-17(4)9-11-18)28-26-29(20)12-13-34-26/h8-11,14-15H,5-7,12-13,16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYNKYONAQBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo-Thiazole Moiety: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions to form the imidazo-thiazole ring.
Substitution Reactions: The imidazo-thiazole intermediate is then subjected to substitution reactions with ethoxy groups and the benzamide moiety. This can be achieved using reagents like ethyl iodide and benzoyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The ethoxy groups and other substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide and benzoyl chloride in the presence of potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The imidazo-thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Imidazothiazole Derivatives
Table 1: Key Structural Variations in Imidazothiazole-Based Analogs
Key Observations :
Key Observations :
- Anticancer Potential: Thiadiazole derivatives (e.g., 7b) show potent activity against HepG-2 cells , suggesting that the imidazothiazole core in the target compound may share similar mechanisms.
- Antiviral Activity : Bromo- and chlorobenzoyl derivatives (7aa, 7ab) demonstrate efficacy against Junín virus (JUNV) , highlighting the role of halogen substituents in viral target engagement.
Critical Steps :
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Properties
| Property | Target Compound | 4-Fluoro Analog | 4-Chloro Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 505.57 | 367.40 | 367.86 |
| LogP (Predicted) | ~3.8 | ~2.9 | ~3.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 7 | 4 | 4 |
Key Observations :
- Solubility : The triethoxy groups increase polarity (higher H-bond acceptors), likely improving aqueous solubility compared to halogenated analogs.
- Lipophilicity : Higher LogP in the target compound suggests greater membrane permeability than 4-fluoro analog but lower than 4-chloro derivative.
Structure-Activity Relationship (SAR) Insights
Benzamide Substitutions :
- Halogens (F, Cl) : Enhance binding to hydrophobic pockets (e.g., viral proteases) but reduce solubility .
- Ethoxy Groups : Improve solubility and may engage in hydrogen bonding with polar residues (e.g., kinases) .
Imidazothiazole Substituents :
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 396.49 g/mol
- Functional Groups : The compound contains a benzamide moiety, triethoxy groups, and an imidazo-thiazole structure.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Case Study : A study on benzamide derivatives revealed that certain compounds could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .
Antimicrobial Properties
The imidazo-thiazole component is known for its antimicrobial activity. Compounds featuring this moiety have demonstrated effectiveness against a range of bacteria and fungi.
- Research Findings : In vitro studies showed that related imidazo-thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
The biological activity of 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide may involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Toxicity and Safety Profiles
Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary studies on related benzamide derivatives indicate a moderate toxicity profile, necessitating further investigation into the safety and side effects associated with long-term use.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
